molecular formula C15H12N6O4S3 B2913819 4-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391868-59-0

4-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2913819
CAS RN: 391868-59-0
M. Wt: 436.48
InChI Key: XURPCTVXYRKULO-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H12N6O4S3 and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar thiadiazolobenzamide compounds involve complex reactions leading to the formation of novel compounds with potential applications in various fields, including materials science and pharmaceutical research. For instance, the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, and its complexes with Ni and Pd, showcases the compound's versatility and potential for further study in coordination chemistry and material sciences (Adhami et al., 2012).

Antimicrobial Activity

Compounds with thiazole and thiadiazole structures are known for their antimicrobial properties. For example, the synthesis and spectral characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands and their tested antimicrobial activity against bacteria and fungi highlight the potential of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Anticancer Activity

The exploration of thiadiazolobenzamide derivatives in anticancer research is a promising area. The design, synthesis, and evaluation of these compounds against cancer cell lines reveal their potential efficacy as anticancer agents, which warrants further investigation into their mechanisms of action and therapeutic applications (Ravinaik et al., 2021).

Antiparasitic Activity

Thiazolide compounds, such as nitazoxanide, have shown broad-spectrum activities against various parasites. The efficacy of nitazoxanide and other thiazolides against Neospora caninum tachyzoites in vitro suggests that similar compounds could have significant antiparasitic activities, which might be independent of the nitro group, indicating a potential for the development of new antiparasitic drugs (Esposito et al., 2005).

properties

IUPAC Name

4-methyl-3-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O4S3/c1-8-2-3-9(6-10(8)21(24)25)12(23)18-14-19-20-15(28-14)27-7-11(22)17-13-16-4-5-26-13/h2-6H,7H2,1H3,(H,16,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURPCTVXYRKULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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